2-Chlorobenzylzinc chloride
Overview
Description
2-Chlorobenzylzinc chloride is an organozinc compound with the molecular formula ClC6H4CH2ZnCl. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that organozinc compounds like 2-chlorobenzylzinc chloride are often used in organic synthesis, particularly in reactions involving carbon-carbon bond formation .
Mode of Action
This compound, as an organozinc compound, is known to participate in various organic reactions. It can act as a nucleophile, reacting with electrophiles during carbon-carbon bond formation . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Organozinc compounds are known to participate in several types of organic reactions, potentially affecting various biochemical pathways depending on the context .
Result of Action
As a reagent, it can facilitate the formation of carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reactivity of organozinc compounds can be affected by the presence of other substances, the temperature, and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzylzinc chloride can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with zinc chloride in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere using Schlenk techniques to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases like potassium carbonate.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chlorobenzylzinc chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chlorobenzylzinc chloride
- 4-Cyanobenzylzinc bromide
- Vinylboronic anhydride pyridine complex
- Octylmagnesium bromide solution
Comparison: Compared to similar compounds, 2-chlorobenzylzinc chloride is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in organic synthesis. Additionally, its availability as a solution in tetrahydrofuran enhances its ease of use and handling in laboratory and industrial settings .
Properties
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404430 | |
Record name | 2-Chlorobenzylzinc chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-11-6 | |
Record name | 2-Chlorobenzylzinc chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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